(4S)-5,5-Dimethyl-4-(1-methylethyl)-3-(2-methyl-1-oxo-2-propen-1-YL)-2-oxazolidinone
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Overview
Description
(4S)-5,5-Dimethyl-4-(1-methylethyl)-3-(2-methyl-1-oxo-2-propen-1-YL)-2-oxazolidinone is a complex organic compound with a unique structure that includes an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5,5-Dimethyl-4-(1-methylethyl)-3-(2-methyl-1-oxo-2-propen-1-YL)-2-oxazolidinone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow reactions, where reactants are continuously fed into a reactor and products are continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
(4S)-5,5-Dimethyl-4-(1-methylethyl)-3-(2-methyl-1-oxo-2-propen-1-YL)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace a leaving group on the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4S)-5,5-Dimethyl-4-(1-methylethyl)-3-(2-methyl-1-oxo-2-propen-1-YL)-2-oxazolidinone has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which (4S)-5,5-Dimethyl-4-(1-methylethyl)-3-(2-methyl-1-oxo-2-propen-1-YL)-2-oxazolidinone exerts its effects involves its interaction with specific molecular targets. For example, as a chiral auxiliary, it can influence the stereochemistry of a reaction by forming a temporary covalent bond with the substrate, thereby directing the formation of a specific enantiomer. The pathways involved may include nucleophilic attack, electrophilic addition, or radical reactions, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone
- (4S)-4-Benzyl-5,5-dimethyl-2-oxazolidinone
- (4S)-4-Phenyl-5,5-dimethyl-2-oxazolidinone
Uniqueness
What sets (4S)-5,5-Dimethyl-4-(1-methylethyl)-3-(2-methyl-1-oxo-2-propen-1-YL)-2-oxazolidinone apart from similar compounds is its specific substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of the 2-methyl-1-oxo-2-propen-1-yl group, in particular, provides unique opportunities for further functionalization and applications in synthesis.
Properties
CAS No. |
827026-67-5 |
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Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(4S)-5,5-dimethyl-3-(2-methylprop-2-enoyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H19NO3/c1-7(2)9-12(5,6)16-11(15)13(9)10(14)8(3)4/h7,9H,3H2,1-2,4-6H3/t9-/m0/s1 |
InChI Key |
MNPWYCDNFXWVGM-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@H]1C(OC(=O)N1C(=O)C(=C)C)(C)C |
Canonical SMILES |
CC(C)C1C(OC(=O)N1C(=O)C(=C)C)(C)C |
Origin of Product |
United States |
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